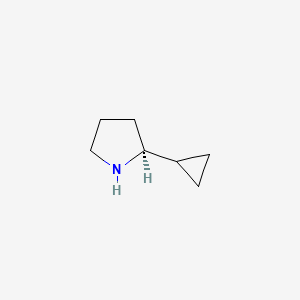

(S)-2-cyclopropylpyrrolidine

Description

(S)-2-Cyclopropylpyrrolidine is a chiral pyrrolidine derivative characterized by a cyclopropyl substituent at the second carbon of the pyrrolidine ring, with the (S)-enantiomer configuration. Pyrrolidine derivatives are widely utilized in pharmaceutical and fine chemical synthesis due to their structural versatility and biological relevance. The cyclopropyl group introduces rigidity and steric constraints, which can influence binding affinity and metabolic stability in drug candidates .

This discontinuation may reflect challenges in synthesis, regulatory constraints, or shifting industrial priorities.

Properties

IUPAC Name |

(2S)-2-cyclopropylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-7(8-5-1)6-3-4-6/h6-8H,1-5H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUSTBXLCUPLRA-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-cyclopropylpyrrolidine typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

Pyrrolidine Ring Formation: The cyclopropyl group is then introduced into a pyrrolidine ring. This can be done through a nucleophilic substitution reaction where a suitable cyclopropyl halide reacts with a pyrrolidine derivative under basic conditions.

Industrial Production Methods: Industrial production of (S)-2-cyclopropylpyrrolidine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Cyclopropylpyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur, where the cyclopropyl group or the pyrrolidine ring is substituted with other functional groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Alkyl halides, sulfonates, basic or acidic conditions.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-Cyclopropylpyrrolidine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies investigating the effects of chiral compounds on biological systems.

Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-cyclopropylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the chiral center play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The pharmacological and physicochemical properties of pyrrolidine derivatives are heavily influenced by substituents. Below is a comparative analysis of (S)-2-cyclopropylpyrrolidine and structurally related compounds:

Table 1: Key Features of Selected Pyrrolidine Derivatives

Key Observations:

Substituent Impact: The cyclopropyl group in (S)-2-cyclopropylpyrrolidine provides conformational rigidity, which may improve target selectivity compared to flexible alkyl chains. The peptidic side chain in the third compound enables hydrogen bonding and mimics natural substrates, making it suitable for enzyme inhibition .

Pharmacological Implications :

- Cyclopropyl-containing compounds are often explored for central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier. The isopropylphenyl variant, however, may exhibit better solubility in polar solvents, favoring peripheral targets .

Synthetic Challenges :

- The synthesis of (S)-2-cyclopropylpyrrolidine likely requires stereoselective methods (e.g., asymmetric catalysis) to achieve the (S)-configuration, whereas the isopropylphenyl derivative may involve Friedel-Crafts or cross-coupling reactions .

Biological Activity

(S)-2-cyclopropylpyrrolidine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

(S)-2-cyclopropylpyrrolidine is characterized by its cyclopropyl group attached to a pyrrolidine ring. The synthesis of this compound often involves chiral pool synthesis or asymmetric synthesis techniques to ensure the desired stereochemistry. Recent studies have demonstrated various synthetic routes that yield high purity and yield of (S)-2-cyclopropylpyrrolidine, which is crucial for subsequent biological testing .

1. Anti-inflammatory Activity

Research has indicated that (S)-2-cyclopropylpyrrolidine exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of inflammatory mediators such as prostaglandins and nitric oxide, which are pivotal in the inflammatory response. The compound's IC50 values against COX-1 and COX-2 enzymes have been reported, demonstrating its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| (S)-2-cyclopropylpyrrolidine | 28.39 | COX-1 |

| 23.8 | COX-2 |

2. Antimicrobial Activity

(S)-2-cyclopropylpyrrolidine has also been evaluated for its antimicrobial properties. Studies reveal that it possesses moderate antibacterial activity against various strains of bacteria, including resistant strains. The mechanism appears to involve disruption of bacterial cell membranes, although further research is needed to elucidate the precise pathways involved .

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of (S)-2-cyclopropylpyrrolidine in models of neurodegenerative diseases. In vitro assays demonstrated that it can reduce oxidative stress and promote neuronal survival under conditions mimicking Alzheimer's disease. The compound's ability to modulate signaling pathways associated with neuronal apoptosis suggests potential therapeutic applications in neurodegeneration .

Case Study 1: In Vivo Anti-inflammatory Effects

A study conducted on carrageenan-induced paw edema in rats demonstrated that (S)-2-cyclopropylpyrrolidine significantly reduced swelling compared to the control group. The treatment group exhibited a reduction in paw volume by approximately 50% after administration, indicating strong anti-inflammatory efficacy similar to conventional NSAIDs like indomethacin .

Case Study 2: Antimicrobial Efficacy

In a controlled trial assessing the antimicrobial activity of (S)-2-cyclopropylpyrrolidine against Staphylococcus aureus, the compound showed an inhibition zone diameter of 15 mm at a concentration of 100 μg/mL. This suggests potential as an alternative treatment for infections caused by resistant bacteria .

Q & A

Q. Critical Parameters :

| Parameter | Impact on Enantiomeric Excess (ee) | Optimal Conditions |

|---|---|---|

| Catalyst loading | Higher loading increases yield but may reduce ee | 5-10 mol% |

| Temperature | Lower temps favor stereochemical retention | 0–25°C |

| Solvent polarity | Polar aprotic solvents enhance selectivity | THF or DCM |

Q. Methodological Guidance :

- Use chiral HPLC (e.g., Chiralpak® columns) to monitor ee .

- Optimize catalyst-substrate ratios iteratively to balance yield and stereoselectivity .

How can computational models predict the stereochemical stability of (S)-2-cyclopropylpyrrolidine in physiological environments?

Advanced Research Focus

Molecular dynamics (MD) simulations and density functional theory (DFT) are critical for studying chiral stability:

Q. Key Findings :

Q. Methodological Recommendations :

- Validate computational results with experimental circular dichroism (CD) spectroscopy .

- Use Gaussian or NWChem software for DFT, with B3LYP/6-31G* basis sets .

How should researchers address contradictions in reported bioactivity data for (S)-2-cyclopropylpyrrolidine across studies?

Data Contradiction Analysis

Discrepancies may arise from:

Q. Resolution Strategies :

| Factor | Mitigation Approach | Example |

|---|---|---|

| Purity validation | Use orthogonal methods (NMR, LC-MS) | ≥98% purity threshold |

| Assay standardization | Adopt WHO guidelines for receptor binding assays |

Q. Guidance :

- Replicate experiments with independent batches and blinded analysis .

- Perform meta-analysis of published data to identify outliers .

What spectroscopic techniques are optimal for resolving structural ambiguities in (S)-2-cyclopropylpyrrolidine derivatives?

Q. Analytical Methodology

Q. Comparative Table :

| Technique | Resolution | Sample Requirement | Limitations |

|---|---|---|---|

| NMR | 0.1–1 ppm | 5–10 mg | Overlapping signals |

| X-ray | 0.01 Å | Single crystal | Crystallization challenges |

| VCD | 5–10 cm⁻¹ | 1–2 mg | Solvent interference |

How does the cyclopropane moiety in (S)-2-cyclopropylpyrrolidine influence its pharmacokinetic properties?

Q. Advanced Mechanistic Insight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.